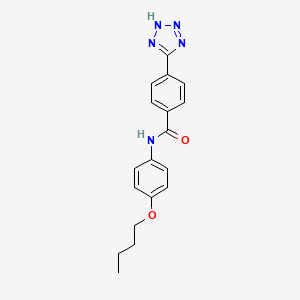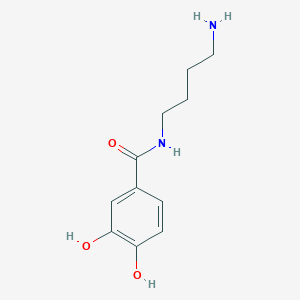![molecular formula C11H19N B12521913 1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane] CAS No. 779340-14-6](/img/structure/B12521913.png)
1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic framework fused with a cyclopentane ring, incorporating a nitrogen atom within its structure. Such spirocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities and structural novelty.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable bicyclic amine, the cyclopentane ring can be introduced through a series of reactions involving cyclization agents and catalysts.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for industrial application. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and employing efficient purification techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the spirocyclic structure can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the nitrogen-containing ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, amines, or alcohols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Researchers explore its potential as a pharmacophore in drug design, aiming to develop new medications with improved efficacy and safety profiles.
Industry: Its structural properties may be utilized in the development of novel materials or as intermediates in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the spirocyclic structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 4-Azaspiro[bicyclo[2.2.2]octane-2,2′-oxirane]
- 2-Azabicyclo[3.2.1]octane
Comparison: 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and potential applications. For instance, while 4-Azaspiro[bicyclo[2.2.2]octane-2,2′-oxirane] and 2-Azabicyclo[3.2.1]octane share some structural similarities, their specific ring systems and functional groups lead to variations in their chemical behavior and biological activities.
Propiedades
Número CAS |
779340-14-6 |
|---|---|
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
spiro[1-azabicyclo[4.2.0]octane-2,1'-cyclopentane] |
InChI |
InChI=1S/C11H19N/c1-2-7-11(6-1)8-3-4-10-5-9-12(10)11/h10H,1-9H2 |
Clave InChI |
CMNYDDSLIZXSHT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CCCC3N2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


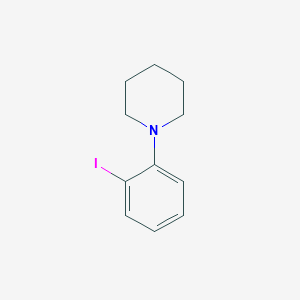
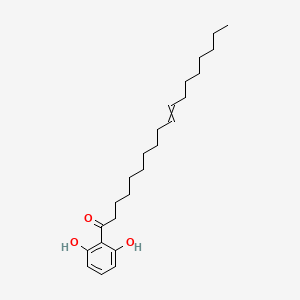
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
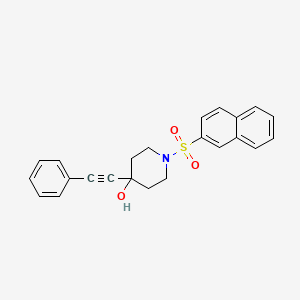
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)
![(3r)-3-[(Triethylsilyl)oxy]pyrrolidine](/img/structure/B12521861.png)
![3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12521868.png)
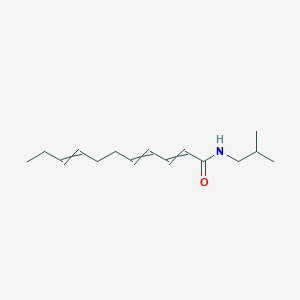
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
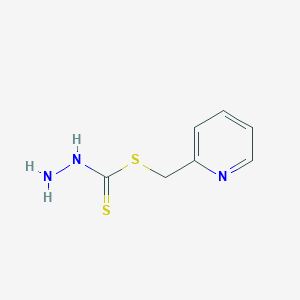
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12521881.png)
![1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12521886.png)
